molecular formula C15H18N4O2 B2393571 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034271-50-4

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2393571
CAS No.: 2034271-50-4
M. Wt: 286.335
InChI Key: GVQDZIFLORVSFR-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide is an intricate organic compound with potential applications across various scientific fields, including chemistry, biology, and medicinal research. This compound features a cyclohexene carboxamide moiety, coupled with a 1,2,4-oxadiazole ring, further functionalized by a 1-methyl-1H-pyrrole group. These structural components endow the compound with unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the preparation of key intermediates and their subsequent coupling.

  • Synthesis of the 1,2,4-Oxadiazole Core: : This is typically achieved by cyclizing hydrazides with carboxylic acids or their derivatives under dehydrating conditions. A common reagent used is phosphorus oxychloride (POCl₃) under reflux.

  • Formation of the N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl) Intermediate: : The intermediate can be prepared by coupling the 1,2,4-oxadiazole with 1-methyl-1H-pyrrole using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

  • Final Coupling with Cyclohex-3-enecarboxamide: : This can be achieved via a nucleophilic substitution reaction, where the previously obtained intermediate is reacted with cyclohex-3-enecarboxylic acid or its chloride derivative in the presence of a base like triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production would involve similar reaction pathways but scaled up and optimized for yield and purity. The reactions would be conducted in large reactors with controlled temperatures and pressures, and the purification would likely involve multiple stages of crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide can undergo oxidation reactions, especially at the cyclohexene moiety, potentially forming epoxides or diols.

  • Reduction: : The compound may also be reduced, especially at the oxadiazole ring, leading to the opening of the ring and formation of different products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the methyl-pyrrole and the carboxamide moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild to harsh conditions.

  • Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

  • Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA), depending on the type of substitution.

Major Products

  • Oxidation: : Formation of epoxides or diols at the cyclohexene ring.

  • Reduction: : Ring-opened products from the oxadiazole.

  • Substitution: : Varied products depending on the reagent and the position of the substitution.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

  • Chemistry: : It can be used as a ligand in coordination chemistry or as a building block for more complex molecules.

  • Biology: : Its potential bioactivity can be explored in various assays to understand its effects on different cell lines or organisms.

  • Medicine: : Preliminary studies might investigate its potential as a therapeutic agent, focusing on its ability to interact with specific biological targets.

  • Industry: : The compound could be useful in materials science, possibly in the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The exact mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide would depend on its application and the biological targets involved. Generally, it might interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. Detailed studies would elucidate its binding affinities and effects on molecular targets such as kinases or GPCRs.

Comparison with Similar Compounds

Comparing this compound with other similar structures helps highlight its uniqueness. Other similar compounds might include:

  • N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide: : This has a phenyl group instead of a methyl-pyrrole, altering its reactivity and bioactivity.

  • N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide: : Lacks the methyl group on the pyrrole ring, which can affect its chemical properties.

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohexane-carboxamide: : Features a cyclohexane ring instead of cyclohexene, potentially affecting its reactivity.

Each of these similar compounds offers insights into the unique features and potential advantages of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide in various applications.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-9-5-8-12(19)14-17-13(21-18-14)10-16-15(20)11-6-3-2-4-7-11/h2-3,5,8-9,11H,4,6-7,10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDZIFLORVSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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